Product packaging for 3-Ethoxyestra-3,5-dien-17-one(Cat. No.:CAS No. 2863-88-9)

3-Ethoxyestra-3,5-dien-17-one

Cat. No.: B13419253
CAS No.: 2863-88-9
M. Wt: 300.4 g/mol
InChI Key: QYLJNAMKKXVXBU-JAYZULETSA-N
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Description

3-Ethoxyestra-3,5-dien-17-one is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B13419253 3-Ethoxyestra-3,5-dien-17-one CAS No. 2863-88-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2863-88-9

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3-ethoxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H28O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h4,12,15-18H,3,5-11H2,1-2H3/t15-,16+,17+,18-,20-/m0/s1

InChI Key

QYLJNAMKKXVXBU-JAYZULETSA-N

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4=O)C

Origin of Product

United States

Historical Context of Estra 3,5 Diene Derivatives in Steroid Synthesis

The exploration of estra-3,5-diene derivatives is deeply rooted in the broader history of steroid synthesis. Since the mid-20th century, chemists have sought efficient pathways to modify the fundamental steroid nucleus to produce compounds with specific therapeutic effects. The introduction of a diene system, as seen in estra-3,5-dienes, proved to be a critical strategic maneuver. This structural modification activates the steroid core, paving the way for a variety of chemical transformations.

Estra-1,3,5(10)-triene derivatives, closely related to the diene counterparts, are of particular note as they form the backbone of naturally occurring estrogens. ontosight.ai The study of these and other modified steroids has been instrumental in the development of hormonal therapies and other medicinal agents. ontosight.ai The synthesis of estra-4,9-diene-3,17-dione, an important intermediate for various steroid-based contraceptives, further highlights the strategic importance of diene functionalities in accessing valuable pharmaceutical compounds. google.com The development of novel catalytic methods has continued to drive progress in steroid synthesis, enabling the construction of complex steroidal structures with greater efficiency. umich.edu

Role As a Key Synthetic Intermediate in Steroid Chemistry

3-Ethoxyestra-3,5-dien-17-one serves as a crucial intermediate in the synthesis of a range of steroid derivatives. evitachem.com Its value stems from the strategic placement of reactive sites within its molecular framework. The enol ether functionality at the 3-position and the conjugated diene system provide chemists with multiple avenues for selective chemical modifications.

This compound is a key reactant in the synthesis of various biologically active steroids. For instance, it is utilized in the production of potent androgens like mibolerone (B1677122). evitachem.com Furthermore, it plays a role in the synthesis of novel progestins, such as 17α-acetoxy-6,21-dimethyl-3,20-dioxo-19-norpregna-4,6-diene. lookchem.com The synthesis of this compound itself is typically achieved through the reaction of 19-nor-4-androstene-3,17-dione or estra-4-ene-3,17-dione with triethyl orthoformate. lookchem.comprepchem.com

The reactivity of this intermediate allows for a variety of transformations, including:

Oxidation: To introduce new functional groups. evitachem.com

Reduction: To modify the double bonds within the steroid nucleus. evitachem.com

Substitution: To replace the ethoxy group with other functionalities. evitachem.com

Structural Features and Reactivity Principles of the 3 Ethoxy 3,5 Diene System

Established Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through the formation of a dienol ether from a corresponding 3-keto-4-ene steroid. This transformation protects the 3-keto group and introduces the characteristic 3,5-diene system, which is crucial for its subsequent reactivity.

Esterification of 4-Androstene-3,17-dione C3 Hydroxyl Group

A primary method for synthesizing this compound involves the esterification of the C3 enol of a 4-androstene-3,17-dione precursor. evitachem.com While the starting material is a dione, the reaction specifically targets the enolizable C3 ketone. This process typically utilizes reagents like toluene-p-sulfonic acid and acetic anhydride (B1165640) to form the ethoxy derivative at the C3 position. evitachem.com

Dienol Ether Formation from 3-Keto-4-ene Steroids (e.g., Norethindrone Precursors)

The formation of a dienol ether from 3-keto-4-ene steroids is a fundamental strategy for producing this compound. nih.gov Starting materials such as 19-nor-4-androstene-3,17-dione or estra-4-ene-3,17-dione can be used. lookchem.com This reaction is a key step in modifying the steroid's A-ring, creating the 3,5-diene system that is characteristic of this compound. The resulting dienol ether serves to protect the 3-keto functionality, allowing for selective reactions at other positions of the steroid nucleus. google.com

Reagents and Reaction Conditions Optimization

The synthesis of this compound from precursors like 19-nor-4-androstene-3,17-dione or estra-4-ene-3,17-dione has been optimized using various reagents and conditions to achieve high yields. lookchem.com Common reagents include triethyl orthoformate in the presence of an acid catalyst. lookchem.comgoogle.com Reaction conditions are typically mild, often conducted at room temperature or with gentle heating. evitachem.comgoogle.com The choice of solvent and catalyst can significantly influence the reaction's efficiency and yield. For instance, using ethanol (B145695) and sulfuric acid on silica (B1680970) gel has been reported as one effective method. lookchem.com Another approach involves using pyridine hydrochloride in ethanol and toluene (B28343) with reflux. lookchem.com The optimization of these parameters is crucial for maximizing the conversion to the desired 3-ethoxy dienol ether.

Table 1: Reagents and Conditions for Synthesis

Starting Material Reagents Conditions Yield Reference
19-nor-4-androstene-3,17-dione Triethyl orthoformate, Pyridine hydrochloride Reflux in ethanol, toluene 92.0% lookchem.com
Estra-4-ene-3,17-dione Triethyl orthoformate, Sulfuric acid, Silica gel Ambient temperature, 1.5h 85.0% lookchem.com

Derivatization Strategies Utilizing this compound

The unique structural features of this compound, particularly the 3,5-diene system, make it a valuable starting material for the synthesis of more complex steroidal compounds.

Synthesis of Spiromethylene Lactones and Lactols

This compound serves as a key reactant in the synthesis of 17-spiromethylene lactones and lactols. google.com A notable example is the preparation of (17α)-17-Hydroxy-3-oxo-19-norchola-4,20-dien-24-oic acid δ-lactone. google.com The synthesis begins with the reaction of this compound with 2-bromo-5-trimethylsilyloxy-1-pentene in the presence of tert-butyllithium. google.com This is followed by the addition of the steroid to form an intermediate, (17α)-3-ethoxy-24-trimethylsilyloxy-19-norchola-3,5,20-trien-17-ol, which can then be further processed to yield the target spiromethylene lactone. google.com

Reactant in 17α-Acetoxylation for Steroidal Research

In the field of steroidal research, this compound is utilized as a reactant in the synthesis of novel compounds with potential progestin activity. lookchem.com One such application is its role in the synthesis of 17α-acetoxy-6,21-dimethyl-3,20-dioxo-19-norpregna-4,6-diene, a compound designed to enhance progestational effects. lookchem.com This highlights the importance of this compound as a versatile intermediate for creating new steroidal derivatives with specific biological activities.

Formation of Nitro-Derivatives (e.g., 2β-nitro-3-ethoxyestra-3,5-dien-17β-ol acetate)

The introduction of a nitro group into the steroid nucleus represents a significant chemical transformation, yielding derivatives with unique electronic and steric properties. Research has demonstrated the synthesis of 2β-nitro-3-ethoxyestra-3,5-dien-17β-ol acetate (B1210297), a notable nitro-derivative. mdpi.comnih.gov The structure and synthesis of this compound have been subjects of specific investigation in organic chemistry. mdpi.comnih.govacs.org The formation of such derivatives is crucial for developing novel steroids and studying their chemical behavior. researchgate.netnanobioletters.com

The synthesis of these nitro-steroids can be achieved through carefully designed reaction pathways. nih.gov For instance, the conversion of a precursor like cholestan-3-one (B8813596) to cholestan-2-one has been accomplished via intermediates such as 2-nitrocholestan-3-one and its enol acetate. researchgate.net This highlights a methodological approach that could be conceptually applied to the synthesis of other nitro-steroidal compounds.

Synthesis of Nitro-Derivatives

Starting MaterialKey TransformationProduct ExampleSignificance
This compound PrecursorNitration2β-nitro-3-ethoxyestra-3,5-dien-17β-ol acetate mdpi.comnih.govIntroduction of a nitro functional group for further chemical modification.

Generation of Labeled Analogs for Mechanistic Investigations (e.g., Deuterated Compounds)

To investigate reaction mechanisms and metabolic pathways, isotopically labeled analogs of steroids are invaluable tools. Deuterium-labeled compounds, in particular, are frequently used. medchemexpress.com For example, 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is a deuterium-labeled version of the related androstane (B1237026) analog. medchemexpress.com The incorporation of stable heavy isotopes like deuterium (B1214612) allows for tracing the molecule through complex biological or chemical systems. medchemexpress.com This technique has gained significant attention for its potential to alter and study the pharmacokinetic and metabolic profiles of drug molecules. medchemexpress.com Although this compound itself is primarily an intermediate, the principle of creating labeled versions, such as deuterated analogs, is a standard and critical practice in steroid chemistry for mechanistic studies. medchemexpress.comlookchem.com

Labeled Analogs for Research

Compound TypeExampleApplication
Deuterated Analog3-Ethoxy-androsta-3,5-dien-17-ol-d3 medchemexpress.comUsed as tracers for quantitation and to study pharmacokinetic and metabolic profiles. medchemexpress.com

General Chemical Reactivity Studies

The reactivity of this compound is largely defined by its 3-ethoxy-3,5-diene system and the 17-keto group. These features allow for a variety of chemical transformations. evitachem.com

Oxidation Reactions and Derivative Formation

The steroidal nucleus of this compound and its analogs can undergo oxidation to form a range of derivatives. evitachem.com Reagents such as manganese dioxide have been effectively used to oxidize 3-ethoxy-3,5-diene steroids. google.com For example, the treatment of 17β-acetoxy-3-ethoxy-17α-propynylestra-3,5-diene with manganese dioxide in benzene (B151609) results in the formation of the corresponding estra-4,6-dien-3-one derivative. google.com Other oxidizing agents, like m-chloroperbenzoic acid, are also utilized in reactions with related 3-acetoxy-steroidal 3,5-dienes. evitachem.com Furthermore, the compound can serve as a starting material for multi-step syntheses that involve oxidation processes, such as the preparation of (17α)-17-Hydroxy-3-oxo-19-norchola-4,20-dien-24-oic acid δ lactone. google.com

Reduction Reactions Affecting Steroid Nucleus Double Bonds

Reduction reactions can be employed to modify the double bonds within the steroid nucleus. evitachem.com Reagents like lithium aluminum hydride are commonly considered for such reductions in steroid chemistry. evitachem.com These reactions can selectively or fully saturate the double bonds, leading to different steroid skeletons and thus a wider array of potential derivatives.

Substitution Reactions Involving the Ethoxy Group

The enol ether functionality, specifically the ethoxy group at C-3, is a key site for substitution reactions. evitachem.com This group can be cleaved under acidic conditions to regenerate the 3-keto-Δ⁴-steroid system. For instance, research has shown that after reacting this compound with an alkynylmagnesium bromide at the 17-position, the enol ether group can be effectively cleaved using aqueous oxalic acid. rsc.org This two-step process allows for modification at the C-17 position followed by the restoration of the biologically important α,β-unsaturated ketone in ring A. rsc.org

Bromination and Dehydrobromination Studies of Related Steroid Ketones

Studies on the bromination and dehydrobromination of related steroid ketones provide insight into the reactivity of the steroidal framework. researchgate.net Research has been conducted to reinvestigate the bromination and dehydrobromination of compounds like 5β-estrane-3,17-dione. researchgate.net A novel method for the α-bromination of 3-keto steroids involves the use of benzeneselenenyl bromide. researchgate.net These studies are fundamental to understanding how to introduce unsaturation or other functional groups into the steroid rings, which is a common strategy for creating new steroidal compounds.

Summary of General Reactivity

Reaction TypeKey Reagent(s)Outcome
OxidationManganese dioxide, m-chloroperbenzoic acid evitachem.comgoogle.comFormation of oxidized derivatives, such as 4,6-dien-3-ones. google.com
ReductionLithium aluminum hydride evitachem.comModification/saturation of double bonds in the steroid nucleus. evitachem.com
Substitution (Ethoxy Group)Aqueous oxalic acid rsc.orgCleavage of the enol ether to a ketone. rsc.org
BrominationBenzeneselenenyl bromide researchgate.netα-bromination of the steroid ketone. researchgate.net

SAR Investigations of this compound Analogs and Related Steroids

SAR investigations for this class of compounds explore how specific structural motifs and substituent modifications influence their chemical behavior and interaction with biological targets.

The 3-ethoxy substituent and the conjugated 3,5-diene system are defining features of this compound, significantly influencing its chemical reactivity. The 3,5-diene system is formed from the corresponding Δ⁴-3-ketone through enolization. core.ac.uk Under conditions of thermodynamic equilibrium, Δ⁴-3-ketones can form the more stable 3,5-dienol, while kinetic control often favors the formation of the 2,4-dienol. core.ac.uk The presence of an ethoxy group at C3 creates a dienol ether, a structure known for its specific reactivity.

The reactivity of cyclic alkoxyallylic cations, which can be generated from dienol ethers, has been studied in the context of intramolecular cycloadditions. acs.org Treatment of cyclic alkoxyallylic sulfones with Lewis acids like titanium tetrachloride (TiCl₄) generates corresponding cations that can undergo further reactions. acs.org This suggests that the 3-ethoxy-3,5-diene system in this compound can be activated under acidic conditions, potentially leading to various chemical transformations. The electron-donating nature of the ethoxy group enhances the nucleophilicity of the diene system, making it susceptible to electrophilic attack.

To understand the SAR of this compound, it is informative to compare it with structurally related compounds that have been evaluated for biological activity, such as aromatase inhibition. Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent cancers. wikipedia.org A series of androst-5-en-7-ones and androsta-3,5-dien-7-ones have been synthesized and tested for their ability to inhibit human placental aromatase. nih.gov

These studies revealed that all tested steroids were competitive inhibitors of aromatase, with inhibitory constants (Ki) ranging from 0.058 to 45 µM. nih.gov A key finding was that the 17-oxo compounds were significantly more potent inhibitors than their 17β-alcohol counterparts in each series. nih.gov Furthermore, androsta-3,5-diene-7,17-dione, also known as Arimistane, acts as a suicide substrate inhibitor of aromatase, binding irreversibly to the enzyme. The conjugated 3,5-dien-7-one structure is crucial for this time-dependent inactivation. nih.gov

Inhibitory Activities of Androst-5-en-7-ones and Androsta-3,5-dien-7-ones against Aromatase. nih.gov
CompoundSteroid SkeletonC17-SubstituentC19-SubstituentKi (µM)Inactivation
1Androst-5-en-7-one (B1257290)β-OH19-OH45No
3Androst-5-en-7-one=O19-CHO0.18Yes
12Androsta-3,5-dien-7-oneβ-OH19-OH18Yes
13Androsta-3,5-dien-7-one=O19-CHO0.11Yes
23Androst-5-en-7-one=OCH₃0.095Yes
24Androsta-3,5-dien-7-one=OCH₃0.058Yes

Modifications at various positions of the steroid nucleus have profound effects on biological activity.

C-7 Position : The presence of a carbonyl group at C-7, as seen in androst-5-en-7-ones and androsta-3,5-dien-7-ones, is a key feature for aromatase inhibition. nih.gov The conjugated enone structures are thought to play a critical role in the inactivation of the enzyme. nih.gov

C-17 Position : As noted earlier, a 17-keto group generally confers greater aromatase inhibitory potency than a 17β-hydroxyl group. nih.gov In other classes of anticancer steroids, modifications at C-17 are also crucial. For instance, in a series of estratriene-3-O-sulfamates, the nature of the C-17 substituent is critical, with a hydrogen-bond acceptor being essential for high antiproliferative activity. nih.gov The synthesis of C19 steroidal 17-oxime analogs has also been explored, with some compounds showing significant aromatase inhibitory activity. researchgate.net

C-19 Position : The C-19 methyl group is the substrate for the aromatase enzyme, which converts androgens to estrogens. wikipedia.org In studies of androst-5-en-7-one and androsta-3,5-dien-7-one inhibitors, steroids with an oxygen function (hydroxyl or carbonyl) at C-19 were found to be less potent inhibitors than the parent compounds with a 19-methyl group. nih.gov However, the 19-oxo derivatives were potent inactivators of aromatase in the presence of NADPH. nih.govacs.org

Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the biosynthesis of androgens. nih.govnih.gov The drug Abiraterone is a potent inhibitor of CYP17A1 and is used in the treatment of prostate cancer. nih.govresearchgate.net Structural studies of CYP17A1 in complex with Abiraterone and other steroidal ligands provide valuable insights into the SAR of steroid-enzyme interactions.

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibitors of this enzyme, such as Finasteride and Dutasteride, are used to treat conditions like benign prostatic hyperplasia and androgenic alopecia. nih.gov

Research into novel 5α-reductase inhibitors has included the synthesis of heterocyclic steroid derivatives. A study on cyanopyridinone and cyanothiopyridone rings fused to a steroidal moiety found that some of these compounds exhibited potent 5α-reductase inhibitory activity. nih.gov These cyanosteroid derivatives were screened for their activity, and several showed promise as effective inhibitors of the enzyme. nih.gov This indicates that the introduction of a cyano-group containing heterocyclic ring system to the steroid framework can lead to potent 5α-reductase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs This approach is particularly valuable in steroid research due to the often subtle structural changes that can lead to significant differences in activity. kg.ac.rs

QSAR models are built by first calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to create a model that correlates these descriptors with the observed biological activity. kg.ac.rsyoutube.com

For steroids, QSAR models have been successfully developed to predict receptor-binding affinity and other biological activities. kg.ac.rs These models often reveal that electronic properties (like partial charges) and topochemical features are key determinants of activity. kg.ac.rs The quality of QSAR models for steroids, which have relatively rigid skeletons, can be comparable to that of more complex 3D-based methods. kg.ac.rs A typical QSAR workflow involves structure optimization, descriptor calculation, splitting the data into training and test sets, model generation, and validation of the model's predictive power. kg.ac.rsmdpi.com While a specific QSAR model for this compound is not detailed in the literature, the principles of QSAR are readily applicable to this and related series of compounds to guide the design of new analogs with enhanced activity.

Biochemical Interactions and Enzymatic Modulation Research

Steroid Biosynthesis Pathway Modulation Studies

While direct studies on the comprehensive modulation of the entire steroid biosynthesis pathway by 3-Ethoxyestra-3,5-dien-17-one are not extensively documented in publicly available research, its structural similarity to estradiol (B170435) and its classification as a potential Selective Estrogen Receptor Modulator (SERM) provide a basis for hypothesized interactions. ontosight.ai The steroidogenesis pathway involves a series of enzymatic conversions of cholesterol to produce various steroid hormones, including progestogens, corticosteroids, androgens, and estrogens.

The potential for this compound to influence this pathway could occur at several key enzymatic steps. For instance, compounds with a similar steroidal nucleus have been investigated for their ability to inhibit crucial enzymes like aromatase, which converts androgens to estrogens, and 5α-reductase, which converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). evitachem.comwikipedia.orgdrugs.comwebmd.comwikipedia.org The presence of the dienone system in this compound may influence its binding to and modulation of such enzymes.

A structurally related compound, 3-Ethoxy-androsta-3,5-dien-17-one, which is a testosterone derivative, is hypothesized to interact with androgen receptors, thereby potentially influencing androgen signaling pathways. evitachem.com This suggests that the core steroid structure is a key determinant of receptor interaction and that modifications, such as the ethoxy group, can fine-tune this activity. Given that this compound is an estradiol derivative, its primary interactions would be expected to be with estrogen receptors and estrogen-metabolizing enzymes. ontosight.ai

Further research is necessary to elucidate the specific effects of this compound on the expression and activity of key steroidogenic enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme), 3β-hydroxysteroid dehydrogenase, CYP17A1 (17α-hydroxylase/17,20-lyase), and aromatase.

Enzyme Inhibition Mechanisms (General Principles)

The interaction of a compound like this compound with enzymes is governed by fundamental principles of enzyme kinetics and inhibition. These principles describe how molecules can interfere with enzymatic activity.

Orthosteric and Allosteric Inhibition Paradigms

Enzyme inhibition can occur through two primary paradigms: orthosteric and allosteric inhibition.

Orthosteric Inhibition: In this mode, the inhibitor molecule is structurally similar to the enzyme's natural substrate and binds to the active site, the same location where the substrate would normally bind. This direct competition for the active site prevents the substrate from binding and the enzyme from catalyzing its reaction. Given the steroidal backbone of this compound, it is plausible that it could act as an orthosteric inhibitor for various steroid-metabolizing enzymes.

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site, making it less efficient or completely inactive at binding its substrate. This type of inhibition does not involve direct competition at the active site.

Reversible and Irreversible Binding Modes

The nature of the bond between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible.

Reversible Inhibition: This is characterized by a non-covalent interaction between the inhibitor and the enzyme. The inhibitor can bind and dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration decreases. This type of inhibition is common for many therapeutic drugs.

Irreversible Inhibition: In this case, the inhibitor forms a stable, covalent bond with the enzyme, typically with a reactive functional group in the active site. This permanently inactivates the enzyme molecule.

Competitive, Non-Competitive, and Uncompetitive Inhibition Models

Reversible inhibition can be further classified into three main models based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor competes directly with the substrate for the active site. The inhibitor can only bind to the free enzyme, not the enzyme-substrate complex. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations.

In Vitro Metabolic Pathway Investigations

The liver is the primary site of drug and xenobiotic metabolism. In vitro systems, particularly those derived from the liver, are crucial tools for investigating the metabolic fate of compounds like this compound.

Identification of Metabolic Transformations in Hepatic Systems (e.g., Human Liver Microsomes, Hepatocytes)

The metabolism of steroids typically involves a series of reactions aimed at increasing their water solubility to facilitate excretion. For a compound like this compound, potential metabolic transformations in human liver microsomes could include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the steroid nucleus, a common reaction catalyzed by CYP enzymes. The positions of hydroxylation can significantly alter the biological activity of the steroid.

De-ethylation: The removal of the ethyl group from the 3-ethoxy position, which would convert the compound to its corresponding 3-hydroxy analogue.

Reduction: The reduction of the 17-keto group to a hydroxyl group, forming the corresponding 17-hydroxy steroid.

Following these initial Phase I transformations, the resulting metabolites could undergo Phase II conjugation reactions in hepatocytes, such as glucuronidation or sulfation, to further increase their water solubility for renal or biliary excretion.

Role of Cytochrome P450 (CYP) Isoforms in Biotransformation

The primary role of CYP enzymes in steroid metabolism is hydroxylation, which increases the water solubility of the compound and prepares it for conjugation and excretion. For synthetic steroids like ethinylestradiol, several CYP isoforms have been identified as key players. nih.govresearchgate.net It is highly probable that the steroid nucleus of this compound, once exposed, would be metabolized by a similar contingent of enzymes.

Key CYP isoforms implicated in the metabolism of related steroids include:

CYP3A4 : This is a major enzyme in drug metabolism, responsible for the metabolism of a vast array of substrates, including many steroids. nih.govresearchgate.net For ethinylestradiol, CYP3A4 is a principal enzyme in its 2-hydroxylation. nih.gov

CYP2C9 : This isoform also plays a significant role in the hydroxylation of ethinylestradiol. nih.govresearchgate.net

Other CYP Isoforms : CYP1A1, CYP1A2, and CYP2C19 have also been shown to contribute to the metabolism of ethinylestradiol, albeit to a lesser extent in some cases. nih.gov

CYP IsoformRole in Ethinylestradiol MetabolismPrimary Metabolite
CYP3A4Major contributor to 2-hydroxylation2-hydroxy-ethinylestradiol
CYP2C9Significant contributor to 2-hydroxylation2-hydroxy-ethinylestradiol
CYP1A1High catalytic efficiency in vitro2-hydroxy-ethinylestradiol
CYP1A2Contributes to metabolism2-hydroxy-ethinylestradiol
CYP2C19Contributes to metabolism2-hydroxy-ethinylestradiol

Contribution of Other Enzyme Systems (e.g., Monoamine Oxidase, Flavin Monooxygenases, UDP-glucuronosyltransferases)

Beyond the Cytochrome P450 system, other enzyme families are crucial in the complete biotransformation of steroids.

Monoamine Oxidase (MAO) and Flavin Monooxygenases (FMO): There is currently no direct evidence in the scientific literature to suggest a significant role for either Monoamine Oxidase or Flavin Monooxygenases in the metabolism of this compound or structurally similar steroid ethers. The typical substrates for MAO are neurotransmitters and other biogenic amines, while FMOs generally oxidize soft nucleophiles, particularly those containing nitrogen and sulfur. hyphadiscovery.com The chemical structure of this compound does not present a typical substrate for these enzyme systems.

UDP-glucuronosyltransferases (UGTs): The UGT enzyme family is paramount in the phase II metabolism of steroids and their hydroxylated metabolites. nih.govnih.govresearchgate.net Glucuronidation is a major pathway for the detoxification and elimination of estrogens and androgens. researchgate.net This process involves the conjugation of glucuronic acid to the steroid, which dramatically increases its water solubility and facilitates its excretion via bile or urine. nih.gov

Following the presumed hydroxylation of the steroid nucleus of this compound by CYP enzymes, the resulting metabolites would be excellent substrates for UGTs. nih.gov Several UGT isoforms are known to be active on steroid hormones. nih.gov For instance, UGT2B7, UGT2B15, and UGT2B17 are known to glucuronidate androgens and their metabolites. researchgate.net Given that this compound is an androstane (B1237026) derivative, these UGTs would likely be involved in its terminal metabolism. The specific isoforms involved would depend on the site of hydroxylation on the steroid ring.

Cell-Free Reconstitution Studies for Mechanistic Elucidation

Cell-free reconstitution studies are powerful in vitro tools used to dissect the roles of individual enzymes in metabolic pathways. These systems typically involve combining purified enzymes, such as specific CYP isoforms, with necessary co-factors like NADPH-cytochrome P450 reductase in a controlled lipid environment. This allows for the precise determination of which enzymes are responsible for specific metabolic conversions and the kinetics of those reactions.

As of the current body of scientific literature, there are no specific cell-free reconstitution studies published for this compound. However, such studies have been instrumental in defining the metabolic pathways of other synthetic steroids, including ethinylestradiol. nih.gov For example, studies using recombinant human P450 isozymes have definitively identified CYP3A4 and CYP2C9 as the major enzymes responsible for the 2-hydroxylation of ethinylestradiol. nih.govresearchgate.net

Were such studies to be conducted on this compound, they would likely first investigate the O-de-ethoxylation step to identify the responsible enzyme(s), followed by incubation of the resulting steroid with a panel of CYP and UGT enzymes to elucidate the subsequent metabolic cascade. These studies would provide definitive mechanistic insights that are currently inferred from research on analogous compounds.

Analytical and Characterization Methodologies

Chromatographic Separation and Purification Techniques

Preparative-Scale Chromatography Methods (e.g., Normal Phase HPLC with Peak-Cut)

Preparative-scale High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification of 3-Ethoxyestra-3,5-dien-17-one from reaction mixtures. While industrial purification may utilize reversed-phase HPLC, normal-phase chromatography offers an alternative and powerful methodology for separating compounds based on their polarity. evitachem.comunt.edu

In a typical normal-phase HPLC setup, a polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. unt.edu The separation mechanism is based on the differential adsorption of the analyte onto the stationary phase; more polar compounds will have a stronger interaction with the polar stationary phase and thus a longer retention time. unt.edu For a compound like this compound, its polarity will dictate its elution profile.

The "peak-cut" strategy is employed during preparative HPLC to isolate the desired compound with high purity. As the eluent passes through the detector, a chromatogram is generated. The fraction corresponding to the main peak of this compound is selectively collected, while the fractions containing impurities (represented by earlier or later eluting peaks) are discarded. This process can be repeated to enhance the purity of the final product. The selection of the mobile phase is critical and often involves a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a slightly more polar solvent, such as isopropanol (B130326) or ethyl acetate (B1210297), to fine-tune the separation. unt.edu

Parameter Description
Technique Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Stationary Phase Polar adsorbent (e.g., silica gel)
Mobile Phase Non-polar solvent system (e.g., hexane/isopropanol mixture)
Separation Principle Adsorption chromatography based on polarity
Detection UV absorbance, typically at a wavelength where the diene system chromophore absorbs, such as 254 nm evitachem.com
Isolation Method Peak-cut fractionation of the eluting peak corresponding to the target compound

X-ray Crystallography for Stereochemical Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid, including the precise stereochemistry. For this compound, this technique provides incontrovertible proof of its molecular geometry and the spatial arrangement of its atoms. evitachem.comnih.gov

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 187634. nih.gov The analysis of the single crystal X-ray diffraction data provides detailed information on bond lengths, bond angles, and torsion angles within the molecule. This allows for the precise confirmation of the stereocenters inherent in the steroid nucleus at positions C8, C9, C10, C13, and C14. evitachem.com

Parameter Value
Compound Name This compound
CCDC Number 187634 nih.gov
Stereochemistry Confirmed Yes
Key Stereocenters C8, C9, C10, C13, C14 evitachem.com

Theoretical and Mechanistic Investigations

Quantum Chemical Calculations on Steroid Dienone Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for investigating the properties of complex molecules like steroid dienones. nih.govacs.org These computational methods allow for the prediction of reaction products and the analysis of electronic structures.

Studies on related steroidal dienone systems have utilized DFT to understand their reactivity. nih.govacs.org For instance, research on the chlorination of steroidal dienones employed DFT to model the reaction pathways. nih.gov Computational models have shown that for dienone systems, electrophilic attack is favored at specific carbon atoms due to both electronic and steric factors. In a model dienone system, the cation formed by electrophilic attack at the C4 position was found to be significantly more stable (by 10 kcal/mol) than the cation at the C9 position. acs.org This preference is attributed to the electronic favorability of keeping the positive charge away from the electron-withdrawing carbonyl group at C17 and reduced steric hindrance at the C4 position. acs.org

These theoretical approaches are valuable for predicting the environmental transformation of such compounds and for understanding their intrinsic reactivity. acs.org

Table 1: Computational Methods for Steroid Dienone Analysis

Parameter Specification Source
Method Density Functional Theory (DFT) nih.govacs.org
Functional MN15 nih.govacs.org
Basis Set 6-31+G(d,p) nih.govacs.org
Solvent Model SMD (Solvent Model Density), Water nih.govacs.org

| Software | Gaussian 16 | nih.govacs.org |

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and transformation of 3-Ethoxyestra-3,5-dien-17-one is crucial for its application in organic synthesis. evitachem.com The compound serves as a key intermediate in the preparation of other steroid derivatives. evitachem.comlookchem.com

The primary synthesis of this compound involves the treatment of the corresponding 19-nor-4-androstene-3,17-dione with an orthoformic acid triethyl ester. lookchem.com Another described synthesis involves the reaction of 4-androstene-3,17-dione with toluene-p-sulfonic acid and acetic anhydride (B1165640) to form the ethoxy derivative at the C3 position. evitachem.com

Mechanistic studies have also focused on the subsequent reactions of the dienone system. For example, computational studies on the chlorination of dienones predict a mechanism proceeding through an initial electrophilic addition of chlorine to the C4 position, followed by further reactions that can lead to epoxide structures. nih.govacs.org Intrinsic reaction coordinate (IRC) calculations are performed to confirm the connection between transition states and the corresponding minima on the potential energy surface, providing a detailed map of the reaction pathway. nih.govacs.org The dienone structure can also undergo various other transformations, such as oxidation, reduction of the double bonds, or substitution of the ethoxy group. evitachem.com

Stereochemical Analysis and Conformational Preferences

The conformational preferences of the molecule are largely dictated by the rigid tetracyclic steroid backbone. However, the conjugated 3,5-diene system introduces specific conformational considerations. For the diene to participate in pericyclic reactions, such as the Diels-Alder reaction, it must adopt an s-cis conformation. lumenlearning.comchemistrysteps.com In this conformation, the two double bonds are on the same side of the single bond connecting them. While acyclic dienes often favor the lower-energy s-trans conformation, the cyclic nature of the B-ring in this compound influences this equilibrium. chemistrysteps.comlibretexts.org Theoretical conformational searches combined with spectroscopic methods like Vibrational Circular Dichroism (VCD) are powerful tools for determining the conformational distributions of steroids in solution. mdpi.com

Diels-Alder Type Reactivity in Diene Systems

The 3,5-diene system within this compound suggests a potential for participating in Diels-Alder reactions. thieme-connect.comwikipedia.org The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, and its application in steroid synthesis has been explored. thieme-connect.com It is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne). chemistrysteps.comwikipedia.org

The reactivity of the diene in a Diels-Alder reaction is significantly influenced by its electronic properties. libretexts.org The reaction generally proceeds fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. chemistrysteps.comlibretexts.org In this compound, the C3-ethoxy group acts as an electron-donating group, which enriches the diene system with electrons. This electronic characteristic is expected to enhance its reactivity toward suitable electron-poor dienophiles. libretexts.org

For the reaction to occur, the diene must be in the reactive s-cis conformation. lumenlearning.comlibretexts.org Cyclic dienes that are "locked" in the s-cis conformation are known to be particularly reactive. lumenlearning.com The reaction is also highly stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product, often leading to the formation of new stereocenters in a predictable manner. lumenlearning.com

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Steroid Architectures

3-Ethoxyestra-3,5-dien-17-one has been successfully employed as a precursor in the synthesis of a variety of intricate steroidal molecules. The inherent reactivity of its diene and enol ether functionalities allows for a range of chemical transformations, leading to the generation of steroids with modified frameworks and enhanced biological activities.

A significant application of this compound is in the synthesis of potent anabolic steroids. For instance, it is a key intermediate in the production of mibolerone (B1677122) , a veterinary androgen. The synthesis involves the protection of the 3-keto group of estr-4-en-3,17-dione as its 3-ethoxy-3,5-diene derivative. This is followed by reaction with methyllithium (B1224462) at the 17-position to introduce the 17α-methyl group, and subsequent dehydrogenation to yield the final product. researchgate.net

Furthermore, this compound is instrumental in the synthesis of progestins with potential applications in hormone therapy. It has been used as a starting material for the preparation of 17α-acetoxy-6,21-dimethyl-3,20-dioxo-19-norpregna-4,6-diene , a compound investigated for its progestational activity. A patented method describes the synthesis of the related compound 6-methyl-17α-acetoxy-19-norpregna-4,6-diene-3,20-dione from norethisterone, which involves the formation of a 3-enol ether intermediate. google.com This multi-step synthesis highlights the utility of the enol ether in facilitating modifications at the C6 position of the steroid nucleus. google.com

The reactivity of the enol ether and the conjugated diene system also allows for the introduction of various functional groups and the construction of new ring systems onto the steroid scaffold. The enol ether can be readily hydrolyzed back to the Δ⁴-3-keto functionality after other desired transformations have been carried out on the molecule. This protective role is crucial in multi-step syntheses where the reactivity of the α,β-unsaturated ketone needs to be temporarily masked.

Table 1: Examples of Complex Steroids Synthesized from this compound or its Analogs

Resulting SteroidKey Synthetic Transformation(s)Significance
MiboleroneProtection of 3-keto group as enol ether, 17α-methylation, dehydrogenationPotent veterinary anabolic steroid
6-Methyl-17α-acetoxy-19-norpregna-4,6-diene-3,20-dioneEnol ether formation, 6-formylation, reduction, dehydration, and double bond migrationPotential progestin

Stereoselective Synthesis Approaches in Steroid Chemistry

The rigid, polycyclic structure of the steroid nucleus presents a unique canvas for stereoselective synthesis. The enol ether functionality in this compound plays a significant role in directing the stereochemical outcome of subsequent reactions, allowing for the controlled formation of specific stereoisomers.

The synthesis of mibolerone provides an example of a stereoselective reaction. The addition of methyllithium to the 17-keto group of 3-ethoxy-3,5-dien-estr-17-one proceeds with a degree of stereoselectivity, leading to the desired 17α-methyl-17β-hydroxy configuration. researchgate.net This selectivity is influenced by the steric hindrance of the steroid backbone, which directs the incoming nucleophile to the less hindered α-face.

Furthermore, the conjugated diene system in this compound can participate in stereoselective cycloaddition reactions, such as the Diels-Alder reaction. While specific examples with this exact substrate are not extensively documented in readily available literature, the principle of using steroidal dienes to construct complex, polycyclic systems with high stereocontrol is well-established. The facial selectivity of the cycloaddition would be dictated by the steric environment of the steroid, leading to the preferential formation of one diastereomer.

The enol ether itself can influence the stereochemistry of reactions at adjacent positions. For example, electrophilic additions to the Δ⁵ double bond can be directed by the bulky ethoxy group at C3. Similarly, reductions of the conjugated diene system can lead to different stereoisomers at the C5 position (5α or 5β), depending on the reaction conditions and the directing influence of the steroid skeleton.

Development of Novel Synthetic Pathways for Steroid Derivatives

The unique reactivity of this compound has spurred the development of novel synthetic pathways to access a variety of steroid derivatives with diverse functionalities. The compound's ability to undergo a range of chemical transformations makes it a versatile platform for synthetic innovation.

One area of development involves the use of the enol ether as a handle for introducing modifications to the A-ring of the steroid. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C6 position, as demonstrated in the synthesis of derivatives of 19-norpregnadienes. google.com This formylated intermediate can then be further elaborated to introduce other functional groups or to construct new ring systems.

The diene functionality also opens up possibilities for novel synthetic routes. For instance, it can undergo dehydrogenation reactions to introduce further unsaturation in the steroid nucleus. A study on the synthesis of mibolerone investigated the direct dehydrogenation of a 17α-methyl-17β-hydroxy intermediate using chloranil, which proved to be a more efficient method than a bromination-dehydrobromination sequence. researchgate.net This highlights the development of more efficient and milder methods for the synthesis of complex steroids.

Moreover, the enol ether can be utilized in the synthesis of deuterated steroid analogs for use in metabolic studies. The 17-ketone can be reduced with a deuterated reducing agent, and the enol ether can then be hydrolyzed to provide a specifically labeled steroid.

While not starting from this compound itself, research into the synthesis of 2-oxa steroids demonstrates the broader effort to create novel steroid derivatives. mdpi.com The development of new synthetic routes to such heterocyclic steroids, which may possess unique biological properties, is an active area of research where versatile intermediates like this compound could potentially be employed. The development of new inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 also showcases the ongoing search for novel steroid-based therapeutics, a field where creative synthetic strategies are paramount. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Methods

ParameterStandard Method Optimized Method
CatalystToluene-p-sulfonic acidBoron trifluoride etherate
Yield68–72%85–89%
Purity (HPLC)>95%>99%
Key Impurity3-Methoxy analog (≤2%)Undetectable (<0.1%)

Q. Table 2: Analytical Techniques for Purity Assessment

TechniqueApplicationReference
Reverse-Phase HPLCSeparation of ethoxy/methoxy derivatives
High-Resolution MSMolecular ion confirmation
¹³C NMRStereochemical validation

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